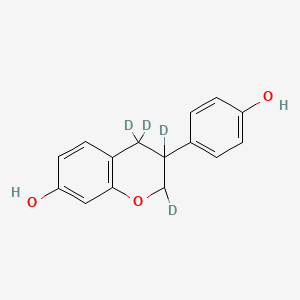
(R,S)-Equol-d4 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-Equol-d4 (Major) is a deuterated form of equol, a non-steroidal estrogen of the isoflavone class of organic compounds. Equol is produced by the metabolism of the soy isoflavone daidzein by intestinal bacteria. The deuterated form, (R,S)-Equol-d4, is used in scientific research to study the pharmacokinetics and biological effects of equol, as the deuterium atoms can provide insights into metabolic pathways and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Equol-d4 typically involves the deuteration of equol. One common method is the catalytic hydrogenation of daidzein in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst. The deuterium atoms replace the hydrogen atoms in the equol molecule, resulting in (R,S)-Equol-d4.
Industrial Production Methods
Industrial production of (R,S)-Equol-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple stages of purification, including crystallization and chromatography.
化学反応の分析
Types of Reactions
(R,S)-Equol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert (R,S)-Equol-d4 to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in (R,S)-Equol-d4 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of (R,S)-Equol-d4.
Substitution: Alkylated and acylated derivatives of (R,S)-Equol-d4.
科学的研究の応用
(R,S)-Equol-d4 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and mechanisms of action of equol.
Biology: Investigating the biological effects of equol on cellular processes and gene expression.
Medicine: Exploring the potential therapeutic effects of equol in hormone-related conditions such as menopause and prostate cancer.
Industry: Developing new pharmaceuticals and nutraceuticals based on the biological activity of equol.
作用機序
The mechanism of action of (R,S)-Equol-d4 involves its interaction with estrogen receptors in the body. It binds to both estrogen receptor alpha and estrogen receptor beta, modulating their activity and influencing gene expression. The deuterium atoms in (R,S)-Equol-d4 provide insights into the metabolic pathways and the stability of the compound in biological systems.
類似化合物との比較
Similar Compounds
Equol: The non-deuterated form of (R,S)-Equol-d4.
Daidzein: The precursor isoflavone from which equol is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(R,S)-Equol-d4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies of metabolic pathways. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-deuterated compounds.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
246.29 g/mol |
IUPAC名 |
2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |
InChIキー |
ADFCQWZHKCXPAJ-YHBSYLJLSA-N |
異性体SMILES |
[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |
正規SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
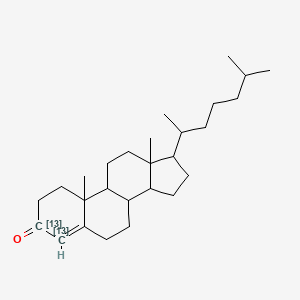
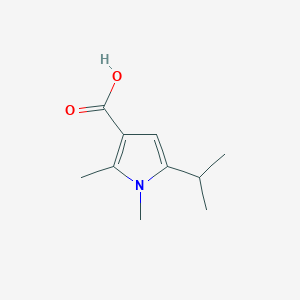


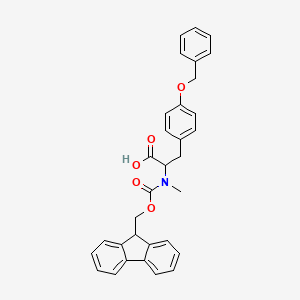
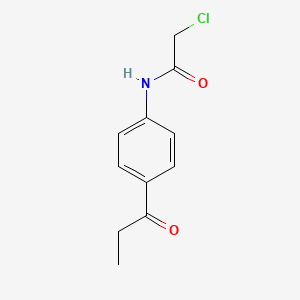

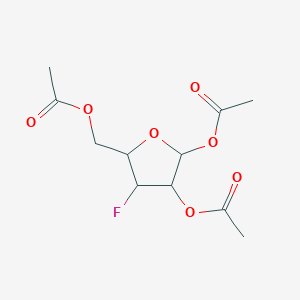
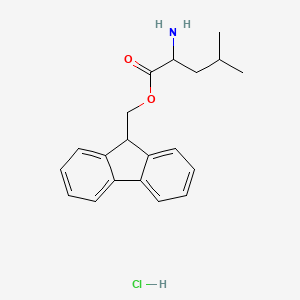
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

